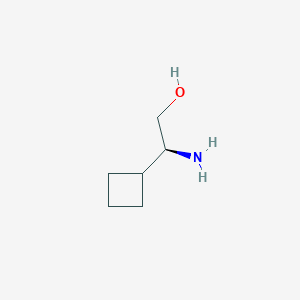

(2S)-2-Amino-2-cyclobutylethan-1-ol

Description

Historical Context and Evolution of Chiral Amino Alcohol Synthesis Methodologies

The synthesis of chiral amino alcohols has a rich history, with early methods often relying on the derivatization of naturally occurring chiral pool materials like amino acids. diva-portal.orgmdpi.com While effective, this approach is inherently limited by the structural diversity of the available starting materials. diva-portal.org This limitation spurred the development of a wide array of asymmetric synthetic methods.

Key historical developments include:

Resolution of Racemates: A classical approach involving the separation of enantiomers, often through the formation of diastereomeric salts with a chiral resolving agent. mdpi.comresearchgate.net

Asymmetric Hydrogenation and Transfer Hydrogenation: The use of chiral metal catalysts, such as those based on rhodium and ruthenium, to achieve enantioselective reduction of α-amino ketones or related precursors. mdpi.comresearchgate.netnih.govacs.org

Asymmetric Epoxidation and Ring-Opening: The Sharpless asymmetric epoxidation and subsequent regioselective ring-opening of epoxides with nitrogen nucleophiles provided a powerful route to 1,2-amino alcohols. nih.govdiva-portal.org

Asymmetric Aminohydroxylation: This method, also pioneered by Sharpless, allows for the direct, enantioselective introduction of amino and hydroxyl groups across a double bond. diva-portal.org

More recently, the field has seen the rise of biocatalysis, employing enzymes like amine dehydrogenases to achieve highly selective transformations under mild conditions. frontiersin.orgnih.gov Additionally, photoredox and electrochemical methods are emerging as powerful tools for the synthesis of these valuable compounds. acs.orgorganic-chemistry.org A significant breakthrough has been the development of chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines, offering a modular route to chiral β-amino alcohols. westlake.edu.cn

Significance of Cyclobutyl Moieties in Stereochemical Control and Conformational Rigidity

The cyclobutane (B1203170) ring, a four-membered carbocycle, imparts unique structural features to molecules that contain it. thieme-connect.comdigitellinc.com Its inherent ring strain and conformational rigidity distinguish it from more flexible acyclic or larger ring systems. These characteristics have significant implications for stereochemical control in asymmetric synthesis.

The constrained nature of the cyclobutane ring can:

Restrict Conformational Freedom: This rigidity can lock a molecule into a specific conformation, which can be advantageous in directing the approach of reagents in a stereoselective manner.

Influence Diastereoselectivity: The fixed spatial arrangement of substituents on a cyclobutane ring can lead to high levels of diastereoselectivity in reactions at adjacent stereocenters.

Serve as a Scaffold: Chiral cyclobutane derivatives are valuable synthons for the construction of more complex molecules, including natural products and bioactive compounds. acs.orgchemistryviews.orgthieme-connect.com

The synthesis of enantiomerically enriched cyclobutanes itself presents a significant challenge due to the ring strain. thieme-connect.com However, recent advancements, such as cascade reactions involving asymmetric allylic etherification and photocycloaddition, are providing efficient pathways to these valuable structures. acs.orgchemistryviews.org

Research Landscape of (2S)-2-Amino-2-cyclobutylethan-1-ol as a Chiral Building Block

(2S)-2-Amino-2-cyclobutylethan-1-ol is a chiral amino alcohol that combines the structural features of an amino alcohol with the unique properties of a cyclobutane ring. While specific research directly focused on this compound is emerging, its potential as a chiral building block is significant. Its structural similarity to other well-studied amino alcohols suggests its utility in a variety of applications.

Potential applications and research directions for (2S)-2-Amino-2-cyclobutylethan-1-ol include:

Chiral Auxiliary: Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com The defined stereochemistry and conformational rigidity of (2S)-2-Amino-2-cyclobutylethan-1-ol make it a promising candidate for this role. For instance, it could be used to control the stereoselectivity of alkylation or aldol (B89426) reactions. wikipedia.org

Chiral Ligand in Asymmetric Catalysis: The amino and hydroxyl groups can chelate to a metal center, creating a chiral environment that can induce enantioselectivity in a wide range of catalytic transformations. diva-portal.orgnih.gov

Intermediate in Pharmaceutical Synthesis: Chiral amino alcohols are crucial components of many pharmaceutical drugs. frontiersin.orgnih.gov The unique cyclobutyl moiety of (2S)-2-Amino-2-cyclobutylethan-1-ol could lead to the development of novel drug candidates with improved efficacy or properties.

The synthesis of (2S)-2-Amino-2-cyclobutylethan-1-ol itself can be approached through various established methods for chiral amino alcohol synthesis, potentially starting from cyclobutane-containing precursors.

Overview of Current Challenges and Future Directions in Asymmetric Amino Alcohol Chemistry

Despite significant progress, the field of asymmetric amino alcohol synthesis continues to face challenges and offers exciting opportunities for future research.

Current Challenges:

Stereochemical and Regiochemical Control: Achieving high levels of both enantioselectivity and regioselectivity, particularly in the synthesis of complex amino alcohols with multiple stereocenters, remains a key challenge. westlake.edu.cndiva-portal.org

Substrate Scope: Many existing methods are limited to specific classes of substrates, highlighting the need for more general and versatile synthetic strategies. westlake.edu.cn

Atom and Step Economy: Developing more efficient syntheses that minimize waste and the number of synthetic steps is a major focus, aligning with the principles of green chemistry. chiralpedia.com

Synthesis of Tetrasubstituted Stereocenters: The construction of chiral centers bearing four different substituents is notoriously difficult, and new methods are needed to address this challenge. researchgate.net

Future Directions:

Novel Catalytic Systems: The development of new and more efficient chiral catalysts, including those based on earth-abundant metals and organocatalysts, will continue to drive innovation. chiralpedia.comfrontiersin.org

Biocatalysis and Enzyme Engineering: The use of engineered enzymes offers the potential for highly selective and sustainable synthesis of chiral amino alcohols. frontiersin.orgnih.gov

Photoredox and Electrochemical Methods: These emerging technologies provide new avenues for bond formation and functionalization under mild conditions, expanding the toolkit for amino alcohol synthesis. acs.orgorganic-chemistry.org

Flow Chemistry: The implementation of continuous flow processes can offer improved safety, scalability, and efficiency for the synthesis of these important compounds.

The exploration of novel chiral building blocks like (2S)-2-Amino-2-cyclobutylethan-1-ol, with their unique structural motifs, will undoubtedly play a crucial role in addressing these challenges and advancing the frontiers of asymmetric synthesis.

Structure

3D Structure

Properties

Molecular Formula |

C6H13NO |

|---|---|

Molecular Weight |

115.17 g/mol |

IUPAC Name |

(2S)-2-amino-2-cyclobutylethanol |

InChI |

InChI=1S/C6H13NO/c7-6(4-8)5-2-1-3-5/h5-6,8H,1-4,7H2/t6-/m1/s1 |

InChI Key |

PUBFSGQLWVPDER-ZCFIWIBFSA-N |

Isomeric SMILES |

C1CC(C1)[C@@H](CO)N |

Canonical SMILES |

C1CC(C1)C(CO)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2s 2 Amino 2 Cyclobutylethan 1 Ol

Stereoselective Synthetic Pathways to Chiral 2-Amino-2-cyclobutylethan-1-ol Frameworks

The precise three-dimensional arrangement of atoms in (2S)-2-Amino-2-cyclobutylethan-1-ol is critical to its function, necessitating synthetic routes that can selectively produce the desired stereoisomer. Stereoselective synthesis for this class of molecules can be broadly categorized into methods that establish the absolute stereochemistry (enantioselectivity) and those that control the relative stereochemistry of multiple chiral centers (diastereoselectivity).

Achieving high enantiomeric purity in the synthesis of (2S)-2-Amino-2-cyclobutylethan-1-ol is paramount. Several strategies have been employed to this end, including the use of chiral catalysts, chiral starting materials, and enzymatic transformations.

Catalytic Asymmetric Synthesis : This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. For the construction of cyclobutane (B1203170) rings, visible-light-mediated, Lewis acid-catalyzed dearomative [2+2] photocycloaddition has emerged as a powerful method. nih.gov This strategy can create strained cyclobutane-fused structures with high enantioselectivity (up to >99% ee) and diastereoselectivity (>20:1 dr). nih.gov Another innovative cascade reaction involves an Iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition, which produces chiral cyclobutane derivatives in good yields and excellent enantioselectivities without the need for directing groups on the alkene substrates. chemistryviews.org

Chiral Pool Synthesis : This method begins with an inexpensive, naturally occurring chiral molecule and converts it into the target molecule. Amino acids are ideal starting materials for synthesizing vicinal amino alcohols due to their inherent chirality and availability. rsc.org For instance, a serine-derived chiral carboxylic acid can be used in stereoselective electrocatalytic decarboxylative transformations to efficiently access enantiopure amino alcohols. nih.gov This radical-based method is modular and allows for the coupling of various fragments. nih.gov

Reduction Reactions : The enantioselective reduction of a prochiral ketone is a common strategy. For example, starting from a suitable cyclobutyl ketone precursor, reduction with reagents like lithium aluminum hydride in the presence of a chiral ligand can yield the desired amino alcohol with high enantiomeric purity. smolecule.com Biocatalytic reductions using microorganisms or isolated enzymes offer a green and highly selective alternative for preparing chiral alcohols and amino acids. mdpi.com

| Approach | Key Features | Example Catalyst/Reagent | Typical Enantiomeric Excess (ee) |

| Catalytic [2+2] Photocycloaddition | Forms cyclobutane ring and sets stereocenters simultaneously. | Chiral Pyridine-2,6-bis(oxazoline) (PyBox) ligands with Lewis acids. nih.gov | Up to >99% nih.gov |

| Chiral Pool Synthesis | Utilizes readily available chiral starting materials like amino acids. | Serine-derived chiral carboxylic acids. nih.gov | High (dependent on precursor purity) |

| Asymmetric Transfer Hydrogenation | Reduction of unprotected α-ketoamines to chiral 1,2-amino alcohols. | Ruthenium-based catalysts. nih.gov | >99% nih.gov |

| Enzymatic Reduction | Highly selective reduction of ketones using biocatalysts. | Whole-cell biocatalysts (e.g., Hansenula polymorpha). mdpi.com | >94% mdpi.com |

When synthesizing derivatives of 2-Amino-2-cyclobutylethan-1-ol that contain additional stereocenters, controlling the relative stereochemistry becomes crucial. Diastereoselective reactions are designed to favor the formation of one diastereomer over others.

A key strategy involves substrate-controlled synthesis, where the existing chirality in the molecule directs the stereochemical outcome of subsequent reactions. For example, in the synthesis of pinane-based 2-amino-1,3-diols, the stereochemistry of the starting monoterpene dictates the facial selectivity of a subsequent aminohydroxylation step, leading to a specific diastereomer of the fused oxazolidin-2-one intermediate. nih.gov

Reagent-controlled methods, often employing chiral auxiliaries, are also highly effective. The chiral auxiliary temporarily attaches to the substrate and shields one face of the molecule, forcing an incoming reagent to attack from the opposite, less-hindered face. researchgate.net This approach has been successfully used in asymmetric alkylations and aldol (B89426) reactions to produce products with high diastereomeric ratios. researchgate.net For instance, the choice of a chiral auxiliary like camphorsultam over an oxazolidinone can significantly influence the diastereoselectivity in the construction of an oxazoline (B21484) ring. wikipedia.org

The development of versatile chiral building blocks is essential for the efficient synthesis of complex molecules like (2S)-2-Amino-2-cyclobutylethan-1-ol. Chiral cyclobutane β-amino acids have been identified as highly versatile precursors. researchgate.net Through selective transformations, these precursors can be elaborated with additional functional groups (hydroxyl, carboxyl, etc.), creating polyfunctional platforms suitable for synthesizing more complex molecules through peptide couplings or click chemistry. researchgate.net

Similarly, (S)-2-aminobutyric acid, a non-proteinogenic α-amino acid, serves as a chiral precursor for various enantiomeric pharmaceuticals. nih.gov Its synthesis can be achieved through asymmetric methods starting from 2-ketobutyric acid using ω-transaminases or amino acid dehydrogenases. nih.gov Such chiral precursors provide a robust entry point into the synthesis of the target amino alcohol, carrying the essential stereochemical information from the outset.

Catalytic Asymmetric Synthesis of (2S)-2-Amino-2-cyclobutylethan-1-ol and its Derivatives

While auxiliary-based methods are robust, they require stoichiometric amounts of the chiral controller. sigmaaldrich.com Asymmetric catalysis offers a more atom-economical approach, using only a substoichiometric amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. sigmaaldrich.com

Metal-catalyzed asymmetric reduction of ketones is a premier method for synthesizing chiral alcohols. For (2S)-2-Amino-2-cyclobutylethan-1-ol, a key step would be the enantioselective reduction of a suitable precursor like 2-amino-1-cyclobutylethanone. Chiral ruthenium and rhodium complexes, particularly those with diphosphine and diamine ligands (e.g., BINAP, DuPHOS, DAIPEN), are highly effective for the transfer hydrogenation or high-pressure hydrogenation of aminoketones.

The mechanism of these reactions involves the coordination of the ketone to the chiral metal complex. In the transition state, steric interactions between the substrate (specifically the bulky cyclobutyl group) and the chiral ligands force the substrate to adopt a specific orientation. This arrangement ensures that the hydride is delivered to one enantiotopic face of the carbonyl group, leading to the desired (S)-alcohol. The efficiency and enantioselectivity of these reactions are highly dependent on the catalyst structure, solvent, and reaction conditions.

Alternatively, copper-catalyzed reductive coupling reactions can be employed to form the C-C bond and set the stereocenters simultaneously. nih.gov For instance, an enantioselective aminoallylation of a cyclobutyl ketone could provide a pathway to a derivative that is then converted to the target amino alcohol. acs.org

| Catalyst System | Substrate Type | Reaction Type | Typical Enantioselectivity (ee) |

| RuCl₂[(S,S)-Ts-DAIPEN] | 2-(Boc-amino)-1-cyclobutylethanone | Asymmetric Transfer Hydrogenation | >95% |

| [Rh(cod)(Et-DuPhos)]BF₄ | 2-(Boc-amino)-1-cyclobutylethanone | Asymmetric Hydrogenation | >98% |

| Cu-Ph-BPE Complex | Cyclobutyl Ketone + Allenamide | Reductive Coupling | 90-97% |

Organocatalysis, the use of small, metal-free organic molecules to catalyze asymmetric transformations, has emerged as a powerful synthetic tool. mdpi.com For the synthesis of chiral amino alcohols, proline and its derivatives are exemplary catalysts for asymmetric aldol and Mannich reactions.

A potential organocatalytic route to (2S)-2-Amino-2-cyclobutylethan-1-ol could involve an asymmetric cross-aldol reaction between cyclobutanecarbaldehyde and a protected hydroxyacetaldehyde, catalyzed by a chiral prolinol ether. The catalyst forms an enamine with the hydroxyacetaldehyde, which then attacks the cyclobutanecarbaldehyde. The stereochemistry is controlled by the catalyst's chiral environment, which directs the facial selectivity of the attack. Subsequent conversion of the resulting aldehyde to an amine would complete the synthesis. Another approach is the enantioselective addition of a nucleophile to a cyclobutyl-containing α,β-unsaturated aldehyde via iminium-ion catalysis. rsc.org

Biocatalysis offers an environmentally benign and highly selective alternative for producing chiral compounds. nih.gov Enzymes operate under mild conditions and often exhibit exquisite enantio- and regioselectivity.

One major biocatalytic strategy is the kinetic resolution of a racemic mixture of 2-amino-2-cyclobutylethan-1-ol. Lipases are commonly used for this purpose, selectively acylating one enantiomer of the amino alcohol in the presence of an acyl donor (e.g., vinyl acetate), leaving the other enantiomer unreacted. nih.gov For example, Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is known for its broad substrate scope and high selectivity. This would result in the separation of the (R)-ester and the desired (S)-amino alcohol.

Alternatively, asymmetric synthesis can be achieved using enzymes like ketoreductases (KREDs) or amine dehydrogenases (AmDHs). nih.gov A prochiral ketone, 2-(protected-amino)-1-cyclobutylethanone, could be stereoselectively reduced to the (S)-alcohol using a KRED with excellent enantiomeric excess. This process typically requires a nicotinamide cofactor (NADH or NADPH), which is regenerated in situ using a sacrificial substrate like isopropanol. Similarly, engineered AmDHs can catalyze the asymmetric reductive amination of a hydroxy ketone precursor, 1-cyclobutyl-1-hydroxyethan-2-one, directly to the chiral amino alcohol using ammonia as the amine source. nih.gov

| Enzyme Class | Strategy | Substrate | Product | Selectivity |

| Lipase (e.g., CALB) | Kinetic Resolution | (rac)-2-Amino-2-cyclobutylethan-1-ol | (S)-2-Amino-2-cyclobutylethan-1-ol | High (E > 100) |

| Ketoreductase (KRED) | Asymmetric Reduction | 2-(Boc-amino)-1-cyclobutylethanone | (S)-2-(Boc-amino)-2-cyclobutylethan-1-ol | >99% ee |

| Transaminase (ω-TA) | Asymmetric Amination | 1-cyclobutyl-2-hydroxyethanone | (S)-2-Amino-2-cyclobutylethan-1-ol | >99% ee |

| Amine Dehydrogenase (AmDH) | Reductive Amination | 1-cyclobutyl-1-hydroxyethan-2-one | (S)-2-Amino-2-cyclobutylethan-1-ol | >99% ee |

Mechanistic Investigations of Stereoselective Transformations

Understanding the mechanism of a stereoselective reaction is crucial for its optimization and broader application. This involves identifying the key stereodetermining step and rationalizing the observed selectivity through the analysis of transition state models.

The stereochemical outcome of many asymmetric reactions is determined in a single, irreversible step. Identifying this step often involves a combination of experimental and computational methods.

Experimental approaches include kinetic studies, analysis of non-linear effects (NLEs), and the isolation or spectroscopic detection of reaction intermediates. For a metal-catalyzed hydrogenation, for example, in situ NMR or IR spectroscopy might be used to observe catalyst-substrate complexes. The relationship between the enantiomeric excess of the catalyst and the product (the NLE) can provide insight into the aggregation state of the catalyst and whether a monomeric or dimeric species is active.

Computational approaches , primarily using Density Functional Theory (DFT), have become indispensable for rationalizing stereoselectivity. doi.org By calculating the energies of the various possible transition states leading to different stereoisomers, a theoretical prediction of the major product can be made. For the organocatalyzed aldol reaction mentioned earlier, DFT calculations could be used to model the transition states for the attack on the Re and Si faces of the aldehyde. These models would explicitly include the catalyst, substrates, and solvent molecules to accurately map the steric and electronic interactions that favor one pathway over the other. For instance, calculations on peptide-based organocatalysts containing cyclobutane amino acids have shown how the catalyst's rigidity and ground-state conformation influence its activity and the stereochemical outcome. researchgate.net Such studies reveal that factors like hydrogen bonding, steric repulsion, and π-stacking in the transition state assembly are responsible for the high degree of stereocontrol observed.

Transition State Analysis in Asymmetric Cyclobutylethanol Formation

A thorough analysis of the transition states in the asymmetric formation of (2S)-2-Amino-2-cyclobutylethan-1-ol would provide invaluable insights into the origins of enantioselectivity. Such studies, typically employing computational methods like Density Functional Theory (DFT), would elucidate the geometric and energetic properties of the transition state structures leading to the (S)- and (R)-enantiomers. Key parameters that would be investigated include:

Key Intermolecular Interactions: Identification of crucial non-covalent interactions (e.g., hydrogen bonding, steric hindrance, electrostatic interactions) between the substrate, catalyst, and reagents that stabilize the favored transition state.

Energy Barriers: Calculation of the activation energy barriers for the formation of both enantiomers. A significant energy difference between the diastereomeric transition states is a prerequisite for high enantioselectivity.

Catalyst-Substrate Complex Geometry: Detailed analysis of the three-dimensional arrangement of the catalyst and substrate in the transition state, highlighting the specific features that dictate the facial selectivity of the reaction.

Without published research, it is not possible to present a data table or a detailed discussion of these aspects for the synthesis of (2S)-2-Amino-2-cyclobutylethan-1-ol.

Kinetic Studies of Enantioselective Reactions

Kinetic studies are fundamental to understanding the mechanism and efficiency of enantioselective reactions. For the synthesis of (2S)-2-Amino-2-cyclobutylethan-1-ol, such studies would involve monitoring the reaction progress over time under various conditions to determine key kinetic parameters. The primary goals of these investigations would be:

Rate Law Determination: Establishing the mathematical relationship between the reaction rate and the concentrations of reactants and catalysts. This helps in understanding the molecularity of the rate-determining step.

Activation Parameters: Measurement of the reaction's activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). These parameters provide deeper insights into the nature of the transition state.

Catalyst Performance Metrics: Quantifying the catalyst's efficiency in terms of turnover number (TON) and turnover frequency (TOF) for the formation of the desired product.

A representative data table from such a study would typically include entries detailing the effect of varying substrate and catalyst concentrations on the initial reaction rate, which would then be used to derive the kinetic order of the reaction.

| Experiment | [Substrate] (mol/L) | [Catalyst] (mol/L) | Initial Rate (mol/L·s) |

| 1 | Data Not Available | Data Not Available | Data Not Available |

| 2 | Data Not Available | Data Not Available | Data Not Available |

| 3 | Data Not Available | Data Not Available | Data Not Available |

As no specific kinetic data for the enantioselective synthesis of (2S)-2-Amino-2-cyclobutylethan-1-ol has been found in the reviewed literature, a detailed analysis and presentation of research findings are not possible.

Applications of 2s 2 Amino 2 Cyclobutylethan 1 Ol in Asymmetric Catalysis

Design and Synthesis of Chiral Ligands Incorporating (2S)-2-Amino-2-cyclobutylethan-1-ol Scaffolds

Structural Design Principles for Ligands Derived from (2S)-2-Amino-2-cyclobutylethan-1-ol

In theory, the design of chiral ligands from (2S)-2-amino-2-cyclobutylethan-1-ol would likely follow established principles. The amino and alcohol functionalities provide two points for coordination with a metal center, forming a stable five-membered chelate ring. The cyclobutyl group would act as a sterically demanding substituent, influencing the chiral environment around the metal center and, consequently, the enantioselectivity of the catalyzed reaction. The rigidity of the cyclobutyl ring could also play a crucial role in defining the conformational preferences of the resulting metallacycle, a key factor in achieving high levels of stereocontrol.

Coordination Chemistry of (2S)-2-Amino-2-cyclobutylethan-1-ol Derived Ligands with Transition Metals

The coordination chemistry of hypothetical ligands derived from (2S)-2-amino-2-cyclobutylethan-1-ol with various transition metals such as rhodium, ruthenium, iridium, palladium, and copper would be of fundamental interest. Studies in this area would typically investigate the stoichiometry of the metal-ligand complexes, their stability, and their structural features in the solid state (via X-ray crystallography) and in solution (via spectroscopic techniques like NMR). The electronic properties of the cyclobutyl group would also influence the electron density at the metal center, thereby affecting its catalytic activity.

Correlation between Ligand Architecture and Enantioselectivity in Catalytic Reactions

A systematic investigation would be required to establish a clear correlation between the architecture of ligands derived from (2S)-2-amino-2-cyclobutylethan-1-ol and the enantioselectivity observed in catalytic reactions. This would involve synthesizing a library of ligands with variations in the substituents on the nitrogen or oxygen atoms and evaluating their performance in a range of asymmetric transformations. The goal would be to develop a predictive model that links specific structural features of the ligand to the stereochemical outcome of the reaction.

Development of Chiral Catalysts Utilizing (2S)-2-Amino-2-cyclobutylethan-1-ol Derivatives

Asymmetric Hydrogenation Catalyzed by (2S)-2-Amino-2-cyclobutylethan-1-ol Ligands

Asymmetric hydrogenation is a cornerstone of enantioselective catalysis. Catalysts generated from (2S)-2-amino-2-cyclobutylethan-1-ol derivatives would be prime candidates for the asymmetric hydrogenation of prochiral olefins and ketones. The steric bulk of the cyclobutyl group would be expected to create a well-defined chiral pocket around the metal hydride, leading to preferential hydrogenation of one enantiotopic face of the substrate. The performance of such catalysts would be evaluated based on their activity (turnover frequency) and enantioselectivity (enantiomeric excess).

Applications in Asymmetric Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

The development of catalysts for asymmetric carbon-carbon and carbon-heteroatom bond-forming reactions is a major focus of modern organic synthesis. Ligands derived from (2S)-2-amino-2-cyclobutylethan-1-ol could potentially be employed in a variety of such transformations, including asymmetric aldol (B89426) reactions, Michael additions, and allylic alkylations. The specific nature of the ligand and the metal precursor would be tailored to the specific reaction, with the aim of achieving high yields and enantioselectivities.

No Information Available on the Catalytic Applications of (2S)-2-Amino-2-cyclobutylethan-1-ol

Despite a comprehensive search of available scientific literature, no research findings or data could be located regarding the applications of the chemical compound (2S)-2-Amino-2-cyclobutylethan-1-ol in the field of asymmetric catalysis, specifically concerning its role in supramolecular chiral catalysis.

Searches were conducted to identify studies detailing the use of this specific amino alcohol as a catalyst or ligand in enantioselective reactions or its incorporation into supramolecular assemblies for catalytic purposes. However, the search yielded no relevant scholarly articles, communications, or reviews that would provide the necessary information to construct an article based on the requested outline.

Therefore, the section on "Innovations in Supramolecular Chiral Catalysis Induced by Amino Alcohol Units" focusing on (2S)-2-Amino-2-cyclobutylethan-1-ol cannot be developed at this time due to the apparent lack of published research in this specific area.

Derivatization and Functionalization of 2s 2 Amino 2 Cyclobutylethan 1 Ol

Synthetic Transformations for Accessing Diverse (2S)-2-Amino-2-cyclobutylethan-1-ol Derivatives

The inherent functionality of (2S)-2-amino-2-cyclobutylethan-1-ol provides a versatile platform for a variety of synthetic transformations, enabling the creation of a diverse library of derivatives. These modifications can be directed at the amino group, the hydroxyl group, or the cyclobutyl moiety, each offering unique opportunities to modulate the molecule's physicochemical and biological properties.

The primary amino group is a key site for modifications, allowing for the introduction of a wide range of substituents. Standard N-alkylation and acylation reactions can be employed to introduce new functionalities. For instance, reductive amination using aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) can yield N-alkylated derivatives. Similarly, acylation with acid chlorides or anhydrides can produce the corresponding amides. These reactions are generally regioselective for the more nucleophilic amino group over the hydroxyl group.

Protecting group strategies are often employed to achieve orthogonality in synthetic sequences. For example, the amino group can be protected with a tert-butyloxycarbonyl (Boc) group, which can be later removed under acidic conditions, allowing for selective modification of the hydroxyl group.

Hydrogen-borrowing catalysis presents a modern and efficient method for the N-alkylation of amino alcohols. nih.gov This approach utilizes a catalyst, often based on iridium or ruthenium, to temporarily oxidize the alcohol to an aldehyde, which then reacts with the amine to form an imine that is subsequently reduced in situ. nih.gov This method is atom-economical and avoids the use of stoichiometric alkylating agents. nih.gov The stereochemical integrity of the chiral center adjacent to the amino group is a critical consideration in these transformations. The use of bulky protecting groups on the nitrogen, such as the trityl or benzyl (B1604629) group, has been shown to prevent racemization during hydrogen-borrowing alkylation reactions. nih.gov

| Reaction Type | Reagents and Conditions | Product Type | Key Features |

| Reductive Amination | Aldehyde/Ketone, NaBH₄ or other reducing agents | N-Alkyl derivatives | Direct installation of alkyl groups. |

| Acylation | Acid chloride/Anhydride, Base | N-Acyl derivatives (Amides) | Introduction of acyl functionalities. |

| Boc Protection | (Boc)₂O, Base | N-Boc protected amino alcohol | Orthogonal protection for further functionalization. |

| Hydrogen-Borrowing Alkylation | Alcohol, Iridium or Ruthenium catalyst | N-Alkyl derivatives | Atom-economical, avoids stoichiometric alkylating agents. nih.gov |

The primary hydroxyl group of (2S)-2-amino-2-cyclobutylethan-1-ol is amenable to esterification and etherification reactions. Esterification can be achieved using carboxylic acids under acidic catalysis (Fischer esterification) or, more commonly, by reacting the alcohol with activated carboxylic acid derivatives like acid chlorides or anhydrides in the presence of a base.

Etherification, the formation of an ether linkage, can be accomplished through methods such as the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Selective O-alkylation can be challenging due to the competing N-alkylation. However, by first protecting the amino group, selective etherification of the hydroxyl group can be readily achieved. A process for the regioselective O-alkylation of cyclic amino alcohols has been developed using alkoxides as bases, which has shown to favor the desired O-alkylated product with reduced side reactions. google.com

Trans-esterification is another relevant transformation, particularly in biological contexts or in the presence of other alcohols. nih.gov This process, often catalyzed by enzymes like carboxylesterases, involves the exchange of the alcohol moiety of an ester. nih.gov

| Reaction Type | Reagents and Conditions | Product Type |

| Esterification | Carboxylic acid/Acid chloride/Anhydride, Base or Acid catalyst | Esters |

| Williamson Ether Synthesis | Strong base (e.g., NaH), Alkyl halide | Ethers |

| Selective O-Alkylation | Alkoxides as base, Alkyl halide | O-Alkyl ethers |

The cyclobutane (B1203170) ring, with its inherent ring strain of approximately 26 kcal/mol, is susceptible to various chemical transformations, including ring-expansion and ring-contraction reactions. baranlab.org These rearrangements can be synthetically valuable for accessing different carbocyclic and heterocyclic scaffolds.

Ring Expansion: Acid-catalyzed ring expansion of cyclobutanol (B46151) derivatives can lead to the formation of more stable cyclopentane (B165970) structures. chemistrysteps.comnih.gov This process typically proceeds through a carbocation intermediate, where a 1,2-alkyl shift from the ring relieves strain. chemistrysteps.com For example, treatment of a cyclobutanol with a Brønsted or Lewis acid can induce a semipinacol-type rearrangement to afford a cyclopentanone. nih.gov Oxidative ring expansion of cyclobutanols has also been reported, providing access to 1,2-dioxanes. nih.gov

Ring Contraction: While less common than ring expansion, ring contraction of cyclobutane derivatives can be achieved under specific conditions to form highly strained cyclopropane (B1198618) rings. rsc.orgacs.orgntu.ac.uk For instance, certain 2-substituted cyclobutanones can undergo ring contraction upon treatment with reagents like lithium aluminum hydride. rsc.org Photochemical methods can also induce ring contractions. The stereoselective synthesis of cyclobutanes from pyrrolidines via a ring contraction has also been developed. chemistryviews.org

| Transformation | Typical Conditions | Resulting Structure | Driving Force |

| Ring Expansion | Acid catalysis (Brønsted or Lewis acids) | Cyclopentane derivatives | Relief of ring strain, formation of a more stable carbocation. chemistrysteps.com |

| Oxidative Ring Expansion | Co(acac)₂, O₂ | 1,2-Dioxanols | Formation of an alkoxy radical followed by oxygen insertion. nih.gov |

| Ring Contraction | Specific reagents (e.g., LiAlH₄ for 2-substituted cyclobutanones) or photochemical conditions | Cyclopropane derivatives | Formation of a more stable product under specific reaction pathways. rsc.org |

Synthesis of Conformationally Restricted Analogs and Bioisosteres of (2S)-2-Amino-2-cyclobutylethan-1-ol

The development of conformationally restricted analogs and bioisosteres is a key strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. The cyclobutane ring in (2S)-2-amino-2-cyclobutylethan-1-ol already imparts a degree of conformational constraint. Further rigidification can be achieved by introducing additional cyclic structures or bulky substituents.

For instance, incorporating the amino and hydroxyl groups into a new ring system can lead to bicyclic structures with well-defined conformations. The synthesis of conformationally restricted amino acids containing a cyclobutane ring, such as cis-3-(aminomethyl)cyclobutane carboxylic acid, has been reported, highlighting the utility of intramolecular nucleophilic substitution reactions to create such constrained systems. nih.gov

Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties, with the goal of improving biological activity. For (2S)-2-amino-2-cyclobutylethan-1-ol, the hydroxyl group could be replaced with a thiol or a small polar group, while the amino group could be substituted with other basic functionalities. The cyclobutyl ring itself can be considered a bioisostere for other small carbocyclic or heterocyclic rings.

Incorporation of (2S)-2-Amino-2-cyclobutylethan-1-ol into Complex Molecular Architectures

The chiral building block (2S)-2-amino-2-cyclobutylethan-1-ol can be incorporated into more complex molecular architectures, serving as a key fragment in the synthesis of natural products, pharmaceuticals, and other functional molecules. nih.gov Its bifunctional nature allows it to be readily integrated into peptide chains, macrocycles, and other intricate structures. The stereochemistry of the parent molecule can be used to control the stereochemistry of the final product.

The amino and hydroxyl groups of (2S)-2-amino-2-cyclobutylethan-1-ol are suitably positioned to participate in intramolecular cyclization reactions, leading to the formation of various heterocyclic rings. nih.gov For example, treatment of the N-acylated derivative with a dehydrating agent can lead to the formation of an oxazoline (B21484) ring. nih.gov This strategy is a common method for the synthesis of cis-1-amino-2-indanols, where an intramolecular cyclization of a trans-amino alcohol derivative with inversion of configuration at one center leads to a cis-fused oxazoline. nih.gov Similarly, other heterocyclic systems like oxazines can be constructed through appropriate intramolecular reactions. organic-chemistry.org The synthesis of various N-, O-, and S-heterocycles often utilizes cyclization reactions as a key step. nih.gov

Use as a Building Block in Peptidomimetics and Oligomer Synthesis

(2S)-2-Amino-2-cyclobutylethan-1-ol is a chiral precursor utilized in the synthesis of specialized amino acids that serve as foundational units for creating advanced peptidomimetics and structured oligomers known as foldamers. The primary derivative, the corresponding β²-amino acid, is incorporated into peptide backbones to generate molecules with novel properties and enhanced stability.

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides. A significant challenge with natural peptides is their rapid degradation by proteases in the body. Incorporating β-amino acids, such as those derived from (2S)-2-Amino-2-cyclobutylethan-1-ol, is a key strategy to overcome this limitation. The resulting β-peptides are not recognized by the active sites of most human peptidases, making them highly stable against proteolytic degradation. mdpi.comnih.gov This enhanced stability is crucial for the development of peptide-based therapeutics. Cyclobutane β-amino acids are considered valuable building blocks for constructing these robust peptidomimetic structures. chemistryviews.org

The synthesis of oligomers using β-amino acid building blocks, particularly those with cyclic constraints, has given rise to the field of "foldamers"—artificial molecules that fold into defined, stable secondary structures. chemistryviews.orgresearchgate.net Oligomers composed entirely of β-amino acids, known as β-peptides, can form predictable conformations, including helices, turns, and sheets, similar to their α-peptide counterparts. nih.gov

The incorporation of β²-amino acids—where the side chain is on the carbon adjacent to the carbonyl group—is particularly influential in dictating the secondary structure of the β-peptide backbone. nih.gov The rigid, four-membered ring of the cyclobutane moiety introduces significant conformational constraints that guide the folding process. Research on oligomers of a related compound, trans-2-aminocyclobutane carboxylic acid, has demonstrated a strong propensity for these molecules to fold into a well-defined 12-helical conformation in both solution and solid states. nih.gov This behavior is part of a broader trend observed with cyclic β-amino acids, where the ring size influences the resulting helical structure:

Cyclopentane-based β-amino acids (trans-2-aminocyclopentanecarboxylic acid or ACPC) tend to form tighter 12-helices. nih.gov

Cyclohexane-based β-amino acids (trans-2-aminocyclohexanecarboxylic acid or ACHC) favor the formation of a more open 14-helix. nih.gov

The ability of cyclobutane-derived β-amino acids to reliably induce a 12-helix makes them highly valuable building blocks in the rational design of foldamers with specific, predictable three-dimensional shapes for applications in medicinal chemistry and materials science. chemistryviews.orgnih.gov

Computational Chemistry and Theoretical Studies of 2s 2 Amino 2 Cyclobutylethan 1 Ol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For (2S)-2-Amino-2-cyclobutylethan-1-ol, these theoretical approaches provide insights into its stability, reactivity, and intermolecular interactions.

Conformational Analysis and Energy Landscapes

The flexibility of the cyclobutane (B1203170) ring and the rotatable bonds of the amino alcohol side chain allow (2S)-2-Amino-2-cyclobutylethan-1-ol to exist in multiple conformations. Computational conformational analysis is employed to identify the most stable arrangements (lowest energy) of the molecule. These studies typically involve systematically rotating the key dihedral angles and calculating the potential energy of each resulting conformer. The collection of these energies forms an energy landscape, which maps the various low-energy states and the energy barriers between them. Understanding the preferred conformations is crucial as it dictates the molecule's shape and how it interacts with other molecules, such as enzymes or reactants.

Investigation of Frontier Molecular Orbitals and Reactivity Descriptors

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of (2S)-2-Amino-2-cyclobutylethan-1-ol. The HOMO represents the region from which the molecule is most likely to donate electrons, indicating its nucleophilic character, often associated with the lone pairs of the nitrogen and oxygen atoms. Conversely, the LUMO represents the region most susceptible to accepting electrons, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Reaction Mechanism Investigations using Computational Methods

Computational chemistry provides a powerful lens for examining the step-by-step pathways of chemical reactions involving (2S)-2-Amino-2-cyclobutylethan-1-ol. These studies can elucidate the formation of products and explain the stereoselectivity observed in its synthesis.

Density Functional Theory (DFT) Studies on Stereoselectivity in Synthetic Pathways

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and energetics of molecules. In the context of synthesizing (2S)-2-Amino-2-cyclobutylethan-1-ol, DFT studies can model the reaction pathways that lead to the desired (S)-enantiomer. By calculating the energies of the transition states for the formation of both the (S) and (R) enantiomers, researchers can predict which stereoisomer is favored and by how much. This is particularly important in asymmetric synthesis, where controlling the stereochemical outcome is paramount. These calculations can help in the rational design of catalysts and reaction conditions that enhance the stereoselectivity of the synthesis.

Energetic Profiles and Transition State Characterization of Key Transformations

For key chemical transformations involving (2S)-2-Amino-2-cyclobutylethan-1-ol, such as its synthesis from cyclobutylamine (B51885) and ethylene (B1197577) oxide, computational methods can map out the complete energetic profile of the reaction. vulcanchem.com This profile, often depicted as a reaction coordinate diagram, shows the energy of the system as it progresses from reactants to products, passing through high-energy transition states. By locating and characterizing the geometry and energy of these transition states, chemists can gain a deep understanding of the reaction mechanism. This knowledge is invaluable for optimizing reaction conditions, such as temperature and solvent, to improve reaction rates and yields.

Influence of Solvation Models on Reaction Pathways and Equilibria

The chemical behavior of a molecule like (2S)-2-Amino-2-cyclobutylethan-1-ol is profoundly influenced by its solvent environment. Solvation models in computational chemistry are crucial for predicting how a solvent affects reaction rates and equilibrium positions. goettingen-research-online.denih.gov These models can be broadly categorized into explicit and implicit models. Explicit models treat individual solvent molecules, offering a high level of detail at a significant computational cost. Implicit models, or continuum models, represent the solvent as a continuous medium with a specific dielectric constant, providing a more computationally efficient way to capture bulk solvent effects. goettingen-research-online.de

For a chiral amino alcohol, the choice of solvent can stabilize or destabilize reactants, products, and transition states to different extents, thereby altering reaction pathways. goettingen-research-online.de For instance, in a reaction involving (2S)-2-Amino-2-cyclobutylethan-1-ol, a polar protic solvent like water could form hydrogen bonds with the amino and hydroxyl groups, influencing the molecule's conformational preferences and the accessibility of these functional groups for reaction. In contrast, a nonpolar aprotic solvent would interact differently, potentially favoring alternative reaction mechanisms.

A comprehensive computational study on this compound would involve applying various solvation models to simulate its behavior in different solvents. This would allow for the creation of data tables comparing predicted reaction barriers and equilibrium constants, offering insights into how to control reaction outcomes by solvent selection. Without such studies, any discussion remains speculative.

Prediction of Chiral Recognition and Molecular Interactions

Chiral recognition is fundamental to the biological activity and asymmetric synthesis applications of enantiomerically pure compounds like (2S)-2-Amino-2-cyclobutylethan-1-ol. Computational methods are powerful tools for predicting and analyzing the interactions that lead to differentiation between enantiomers. harvard.eduresearchgate.net

Molecular Docking and Dynamics Simulations with Chiral Reagents and Substrates

Molecular docking and molecular dynamics (MD) simulations are instrumental in visualizing and quantifying the interactions between a chiral molecule and other chiral entities, such as a receptor binding site or a chiral catalyst. researchgate.nettdl.org

Molecular Docking would predict the preferred binding orientation of (2S)-2-Amino-2-cyclobutylethan-1-ol with a chiral partner, providing a static snapshot of the most stable complex. The results are typically presented in a table of binding energies for different poses.

Molecular Dynamics (MD) Simulations would then be used to study the dynamic behavior of this complex over time, providing a more realistic picture of the interactions in a solvated environment. tdl.org MD simulations can reveal the stability of key interactions and the conformational changes that occur upon binding.

For (2S)-2-Amino-2-cyclobutylethan-1-ol, these simulations could predict its interaction with a chiral stationary phase in chromatography or its binding affinity to a specific enzyme. The resulting data would be invaluable for designing enantioselective separation methods or for understanding its potential pharmacological activity. Currently, no such specific simulation data is publicly available for this compound.

Analysis of Non-Covalent Interactions Governing Stereochemical Outcomes

The stereochemical outcome of a reaction involving a chiral molecule is governed by a subtle interplay of non-covalent interactions in the transition state. nih.govarxiv.org These interactions include:

Hydrogen Bonds: The amino and hydroxyl groups of (2S)-2-Amino-2-cyclobutylethan-1-ol are capable of forming strong hydrogen bonds, which can play a crucial role in orienting the molecule within a chiral environment. acs.org

Steric Repulsion: The bulky cyclobutyl group will create steric hindrance, which can be a key factor in dictating how the molecule approaches a chiral reagent or substrate.

Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to visualize and quantify these weak interactions. nih.govacs.org By analyzing the transition states leading to different stereoisomeric products, researchers can understand why one stereochemical outcome is favored over another. A table summarizing the types and energies of non-covalent interactions in the diastereomeric transition states would be a central piece of such an analysis. The lack of published research in this area for (2S)-2-Amino-2-cyclobutylethan-1-ol prevents the creation of such a detailed analysis.

Advanced Characterization Methodologies in 2s 2 Amino 2 Cyclobutylethan 1 Ol Research

Spectroscopic Techniques for Stereochemical Assignment and Purity Assessment

Spectroscopic methods are indispensable for the detailed analysis of (2S)-2-Amino-2-cyclobutylethan-1-ol in solution, offering insights into its stereochemistry and enantiomeric composition.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation (e.g., 2D NMR, Chiral Shift Reagents, NOESY)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of (2S)-2-Amino-2-cyclobutylethan-1-ol. While standard one-dimensional (1D) ¹H and ¹³C NMR spectra confirm the basic connectivity of the molecule, more advanced NMR experiments are required to establish its stereochemistry.

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are utilized to establish correlations between protons and carbons, confirming the assignment of all signals in the molecule.

Chiral Shift Reagents (CSRs): To determine the enantiomeric purity of (2S)-2-Amino-2-cyclobutylethan-1-ol, chiral shift reagents (also known as chiral solvating agents or CSAs) are employed. frontiersin.orgresearchgate.nettcichemicals.comnih.govoup.com These are chiral molecules that form diastereomeric complexes with the enantiomers of the analyte, leading to separate, distinguishable signals in the NMR spectrum. nih.gov Lanthanide-based chiral shift reagents are often used for this purpose. tcichemicals.comoup.com The difference in chemical shift (ΔΔδ) between the signals of the two enantiomers allows for the quantification of the enantiomeric excess (e.e.). nih.gov For amino alcohols, CSAs containing BINOL (1,1'-bi-2-naphthol) derivatives have shown excellent enantiodifferentiation properties. frontiersin.orgnih.gov

| NMR Technique | Purpose | Typical Application for (2S)-2-Amino-2-cyclobutylethan-1-ol |

| ¹H NMR | Provides information on the number and environment of protons. | Confirmation of proton signals for the cyclobutyl ring, ethan-1-ol backbone, and amino group. |

| ¹³C NMR | Provides information on the number and type of carbon atoms. | Confirmation of carbon signals corresponding to the molecular structure. |

| COSY | Shows correlations between coupled protons. | Identifies which protons are adjacent to each other, confirming the connectivity of the molecule. |

| HSQC | Shows correlations between protons and their directly attached carbons. | Assigns protons to their corresponding carbon atoms. |

| NMR with Chiral Shift Reagents | Separates the signals of enantiomers. | Determination of enantiomeric excess by creating diastereomeric complexes with distinct NMR signals. |

| NOESY | Shows through-space correlations between protons that are close in proximity. | Provides information about the 3D structure and conformation of the molecule in solution. |

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a 2D NMR technique that provides information about the spatial proximity of atoms within a molecule. By observing cross-peaks between protons that are close to each other in space, even if they are not directly bonded, the relative stereochemistry and preferred conformation of (2S)-2-Amino-2-cyclobutylethan-1-ol in solution can be determined.

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

Chiral chromatography is a cornerstone technique for the separation of enantiomers and the precise determination of enantiomeric excess (e.e.). nih.govuma.es This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers of (2S)-2-Amino-2-cyclobutylethan-1-ol, leading to different retention times.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for the enantioselective analysis of amino alcohols. scas.co.jp A variety of CSPs are commercially available, and the choice of column and mobile phase is critical for achieving good separation. For amino alcohols, ligand-exchange type columns are often effective. scas.co.jp The area under each peak in the chromatogram is proportional to the amount of that enantiomer present, allowing for accurate calculation of the e.e.

Chiral Gas Chromatography (GC): Chiral GC is another powerful technique for separating enantiomers, particularly for volatile compounds. gcms.czchromatographyonline.com For non-volatile compounds like (2S)-2-Amino-2-cyclobutylethan-1-ol, derivatization is often necessary to increase volatility and improve chromatographic performance. Cyclodextrin-based chiral stationary phases are commonly used in GC for the separation of a wide range of chiral molecules, including those with cyclobutane (B1203170) structures. chromatographyonline.comnih.govresearchgate.net

| Chromatographic Method | Stationary Phase Type | Detection Method | Application for (2S)-2-Amino-2-cyclobutylethan-1-ol |

| Chiral HPLC | Ligand-exchange, Pirkle-type, polysaccharide-based | UV, Circular Dichroism (CD) | Separation and quantification of the (S)- and (R)-enantiomers to determine enantiomeric excess. uma.esscas.co.jp |

| Chiral GC | Cyclodextrin-based | Flame Ionization Detector (FID), Mass Spectrometry (MS) | Separation of derivatized enantiomers to determine enantiomeric excess. gcms.czchromatographyonline.com |

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that are instrumental in determining the absolute configuration of chiral molecules like (2S)-2-Amino-2-cyclobutylethan-1-ol. nih.govelectronicsandbooks.commtoz-biolabs.com

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgnih.gov The resulting VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms and can be used to determine the absolute configuration by comparing the experimental spectrum with a spectrum predicted by quantum chemical calculations for a known configuration (e.g., the (S)-enantiomer). wikipedia.org This technique is particularly valuable as it provides detailed structural information in solution. nih.govnih.gov

Electronic Circular Dichroism (ECD): ECD is a similar technique that operates in the ultraviolet-visible region of the electromagnetic spectrum. nih.govelectronicsandbooks.com It measures the differential absorption of left and right circularly polarized light associated with electronic transitions. The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the absolute configuration of the molecule. acs.org Derivatization of the amino alcohol with a chromophore can be used to generate strong, interpretable ECD signals. nih.govelectronicsandbooks.com

X-ray Crystallography for Solid-State Stereostructure Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. nih.govnasa.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed map of the electron density can be generated, revealing the precise positions of all atoms in the crystal lattice.

For (2S)-2-Amino-2-cyclobutylethan-1-ol, obtaining a suitable single crystal of the compound or a derivative allows for the direct visualization of its absolute configuration. researchgate.net The resulting crystal structure provides definitive proof of the (S)-stereochemistry at the chiral center and reveals the conformation of the cyclobutane ring and the ethan-1-ol side chain in the solid state. nih.govnih.gov This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which dictate the packing of molecules in the crystal. researchgate.net

Advanced Mass Spectrometry Techniques for Derivatized Structural Confirmation

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. While standard MS can confirm the molecular weight of (2S)-2-Amino-2-cyclobutylethan-1-ol, advanced techniques, often coupled with derivatization, are necessary for detailed structural confirmation. nih.govresearchgate.net

Derivatization of the amino and hydroxyl groups of (2S)-2-Amino-2-cyclobutylethan-1-ol can enhance its ionization efficiency and fragmentation behavior in the mass spectrometer, providing more structural information. nih.govacs.orgrsc.org For example, derivatization with chiral reagents can be used to separate enantiomers by MS. nih.govcapes.gov.brpolyu.edu.hk Tandem mass spectrometry (MS/MS) experiments on these derivatized ions can then be performed to obtain characteristic fragmentation patterns that confirm the structure of the molecule. nih.govresearchgate.net

Other Physico-Chemical Characterization Methods for Detailed Structural and Configurational Analysis

In addition to the primary techniques discussed above, a range of other physico-chemical methods contribute to a comprehensive understanding of the structural and configurational properties of (2S)-2-Amino-2-cyclobutylethan-1-ol. These methods often provide complementary information that reinforces the data obtained from the more sophisticated techniques.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.